molecular formula C16H17F2N3O3 B4674764 3-[4-(difluoromethoxy)phenyl]-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]acrylamide

3-[4-(difluoromethoxy)phenyl]-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]acrylamide

Cat. No. B4674764
M. Wt: 337.32 g/mol
InChI Key: OQTLRJIAWALPMX-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(difluoromethoxy)phenyl]-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]acrylamide involves the inhibition of various enzymes such as PKB/Akt, GSK-3β, and CDK2. This inhibition leads to the suppression of various cellular processes such as cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(difluoromethoxy)phenyl]-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]acrylamide include the inhibition of various enzymes involved in cellular processes such as cell proliferation, survival, and inflammation. It has also been found to possess anti-tumor and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[4-(difluoromethoxy)phenyl]-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]acrylamide in lab experiments include its potent inhibitory activity against various enzymes and its anti-tumor and anti-inflammatory properties. However, its limitations include its potential toxicity and the need for further studies to determine its efficacy and safety.

Future Directions

There are several future directions for the research on 3-[4-(difluoromethoxy)phenyl]-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]acrylamide. These include:
1. Further studies to determine its efficacy and safety in vivo.
2. Exploration of its potential applications in the treatment of various diseases such as cancer and inflammatory disorders.
3. Development of new synthetic methods for the compound to improve its yield and purity.
4. Investigation of its potential as a lead compound for the development of new drugs.
5. Studies to determine its mechanism of action in greater detail.
In conclusion, 3-[4-(difluoromethoxy)phenyl]-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to determine its efficacy and safety in vivo and explore its potential applications in the treatment of various diseases.

Scientific Research Applications

3-[4-(difluoromethoxy)phenyl]-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]acrylamide has been used in various scientific research applications such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against various enzymes such as protein kinase B (PKB/Akt), glycogen synthase kinase-3β (GSK-3β), and cyclin-dependent kinase 2 (CDK2). It has also been found to possess anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

(Z)-3-[4-(difluoromethoxy)phenyl]-N-[1-(ethoxymethyl)pyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O3/c1-2-23-11-21-10-13(9-19-21)20-15(22)8-5-12-3-6-14(7-4-12)24-16(17)18/h3-10,16H,2,11H2,1H3,(H,20,22)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTLRJIAWALPMX-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C=C(C=N1)NC(=O)C=CC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCN1C=C(C=N1)NC(=O)/C=C\C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-[4-(Difluoromethoxy)phenyl]-N~1~-[1-(ethoxymethyl)-1H-pyrazol-4-YL]-2-propenamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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